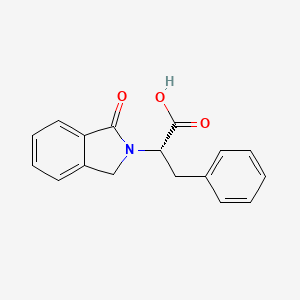

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEBPJBRDFXKIH-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2C(=O)N1[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105776-76-9 | |

| Record name | (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the phenylpropanoic acid side chain. Key steps may include:

Cyclization Reactions: Formation of the isoindoline ring through intramolecular cyclization.

Functional Group Transformations: Introduction of functional groups such as carboxylic acids and ketones.

Chiral Resolution: Separation of the (2S) enantiomer from a racemic mixture.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the isoindoline moiety to an isoindole.

Reduction: Reduction of the ketone group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid is in the field of pharmaceuticals. Its structure suggests potential as a lead compound for developing new drugs targeting various diseases, particularly those involving neurological disorders due to its isoindole framework.

Case Study: Neuroprotective Effects

Research has indicated that compounds related to isoindoles can exhibit neuroprotective effects. A study demonstrated that derivatives of isoindole compounds could inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions. This suggests that (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid may serve as a scaffold for developing neuroprotective agents.

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including esterification and amide formation, making it valuable in synthetic organic chemistry.

Case Study: Synthesis of Isoindole Derivatives

A notable application in organic synthesis involves using (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid to create isoindole derivatives with enhanced pharmacological properties. Researchers have successfully synthesized several derivatives by modifying the phenyl group or introducing additional functional groups, leading to compounds with improved efficacy against specific biological targets.

Biochemical Studies

The biochemical properties of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid make it a candidate for studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition Studies

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression. By understanding its interaction with these enzymes, researchers can explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isoindoline moiety could play a key role in binding to these targets, while the phenylpropanoic acid side chain may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to analogs with modifications to the isoindol ring, substituents on the propanoic acid chain, or variations in stereochemistry. Key differences in molecular weight, logP, hydrogen-bonding capacity, and structural rigidity are highlighted below.

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings from Comparative Studies

Impact of Isoindol Oxidation State: The 1,3-dioxo analog (Table 1, Row 2) exhibits higher logP (2.58 vs. ~2.0) and increased hydrogen-bond acceptors (7 vs. 5) compared to the target compound. The additional oxo group enhances rigidity and may reduce metabolic flexibility .

Substituent Effects :

- Replacement of the phenyl group with a methyl group (Table 1, Row 3) reduces molecular weight (233.26 vs. 279.29) and logP (1.8 vs. 2.0), favoring improved aqueous solubility but limiting π-π stacking interactions .

- The dihydroxyphenyl variant (Table 1, Row 4) has significantly lower logP (1.12) due to polar hydroxyl groups, enhancing bioavailability but increasing susceptibility to oxidation .

Stereochemical Influence :

- The (2S) configuration in the target compound promotes specific enantioselective binding, as evidenced by its solid-state hydrogen-bonding network, which stabilizes crystalline forms. Racemic mixtures (e.g., Table 1, Row 2) lack this directional stability .

Hydrogen-Bonding and Solid-State Behavior :

- The target compound forms intermolecular C–H···O and O–H···O interactions in the solid state, critical for its crystallinity. Analogs with fewer acceptors (e.g., Table 1, Row 3) exhibit less predictable packing patterns .

Biological Activity

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid, also known by its CAS number 180923-78-8, is a compound with notable biological activity. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| CAS Number | 180923-78-8 |

| Structure | Structure |

Research indicates that (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid exhibits biological activity through various mechanisms. It primarily interacts with specific receptors in the body, influencing signaling pathways that regulate physiological responses.

Pharmacological Effects

- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation in models of chronic inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help in reducing neuronal cell death and improving cognitive function.

Study 1: Anti-inflammatory Effects

A study conducted on animal models of arthritis demonstrated that administration of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid significantly reduced joint swelling and pain compared to control groups. The compound was found to inhibit the expression of IL-6 and TNF-alpha, key mediators of inflammation.

Study 2: Neuroprotection in Alzheimer's Disease Models

In vitro studies using neuronal cell lines exposed to amyloid-beta toxicity showed that treatment with this compound resulted in decreased apoptosis and enhanced cell viability. This suggests a protective role against Alzheimer's disease-related neurotoxicity.

Research Findings Summary

Recent studies have highlighted the potential therapeutic applications of (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid in various health conditions:

Q & A

Q. What are the key steps for synthesizing (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic acid, and how can purity be optimized?

Synthesis typically involves multi-step routes, including:

- Coupling reactions : For example, coupling isoindolinone derivatives with phenylpropanoic acid precursors via condensation or amidation .

- Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis to ensure the (2S) stereochemistry, as seen in structurally similar compounds .

- Purification : Techniques like recrystallization or HPLC are critical to achieve >95% purity. Solvent selection (e.g., ethanol/water mixtures) and gradient elution in chromatography can minimize byproducts .

Q. How is the compound characterized to confirm its stereochemical and structural integrity?

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state, as demonstrated for related isoindolinone derivatives .

- Chiral HPLC or NMR : Enantiomeric excess can be quantified using chiral columns (e.g., Chiralpak® AD-H) or Mosher’s ester analysis .

- Spectroscopic methods : IR confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and isoindolinone backbone signals .

Advanced Research Questions

Q. How do intermolecular interactions in the solid state influence the compound’s physicochemical properties?

- Hydrogen-bonded networks : X-ray studies of analogous compounds reveal C=O···H–N and C–H···O interactions, forming dimeric or chain-like structures. These interactions enhance thermal stability but may reduce solubility .

- Impact on bioavailability : Strong intermolecular forces in the crystal lattice can lower dissolution rates, necessitating co-crystallization or salt formation for drug delivery applications .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Batch variability : Impurities (e.g., stereoisomers or unreacted intermediates) can skew results. Use reference standards (e.g., EP Impurities A–N) for HPLC calibration to ensure batch consistency .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) may alter activity. Standardize protocols using controls like known isoindolinone inhibitors .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the isoindolinone moiety in hydrophobic pockets.

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency using regression models .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products?

- LC-MS/MS : Identifies hydrolyzed products (e.g., free propanoic acid) and oxidative metabolites. Use C18 columns with 0.1% formic acid in mobile phases for optimal resolution .

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate stability challenges .

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

- Synthetic derivatives : Modify the phenyl group (e.g., para-substituted halides) or isoindolinone ring (e.g., methyl or ethoxy groups).

- Biological assays : Test derivatives against target enzymes (IC₅₀ assays) or in inflammation models (e.g., COX-2 inhibition in murine macrophages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.